4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)aniline

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring a differentiated polyhalogenated aniline with orthogonal reactivity often face limited availability of the precise 3-fluoro-substituted isomer. This compound addresses that gap as a strategic intermediate for sequential Pd-catalyzed diversification. - Enables staged C4 Suzuki-Miyaura (Ar-Br > Ar-Cl) then C2 Buchwald-Hartwig amination without protecting groups. - 3-F substituent lowers LogP by ~0.44 vs. non-fluorinated analog while preserving TPSA (35.25 Ų), improving lipophilic ligand efficiency. - -OCF3 and 3-F groups block oxidative metabolism sites; ¹⁹F NMR probe (100% natural abundance) for direct binding assays. Supplied with batch-specific purity documentation for seamless procurement.

Molecular Formula C7H3BrClF4NO
Molecular Weight 308.45 g/mol
Cat. No. B12271866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)aniline
Molecular FormulaC7H3BrClF4NO
Molecular Weight308.45 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)Cl)N)OC(F)(F)F
InChIInChI=1S/C7H3BrClF4NO/c8-2-1-3(15-7(11,12)13)6(14)4(9)5(2)10/h1H,14H2
InChIKeyGHTCYWILQSOZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)aniline – Baseline Overview


4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)aniline (CAS 2088284-71-1) is a polyhalogenated aromatic amine bearing bromine at C4, chlorine at C2, fluorine at C3, and a trifluoromethoxy (–OCF₃) group at C6 on the aniline ring . With molecular formula C₇H₃BrClF₄NO and a molecular weight of 308.45 g·mol⁻¹, this compound belongs to the class of ortho-trifluoromethoxylated aniline derivatives, a substructure privileged in pharmaceuticals and agrochemicals for conferring enhanced metabolic stability, modulated lipophilicity, and tuned electronic character [1][2]. The simultaneous presence of four distinct halogen/halogen-like substituents creates a highly electron-deficient aromatic core with multiple orthogonal functional handles, positioning this compound as a differentiated intermediate for sequential cross-coupling strategies and late-stage diversification in complex target synthesis [3].

1
Sequential cross-coupling scaffold Reactivity hierarchy C–Br > C–Cl >> C–F supports staged Pd-catalyzed bond formations without protecting groups.
2
Late-stage diversification handle C3–F substituent remains for SNAr activation after primary C4/C2 couplings, enabling three-point pharmacophore assembly.
3
Lipophilicity modulation 3-F substitution reported to reduce LogP while preserving polar surface area, supporting lead optimization workflows.

Why 4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)aniline Cannot Be Replaced


Substituting this compound with a structurally related analog such as 4-bromo-2-chloro-6-(trifluoromethoxy)aniline (CAS 885266-98-8, lacking the 3-fluoro substituent) or a positional isomer introduces measurable alterations in lipophilicity, electronic character, molecular recognition properties, and synthetic reactivity that are consequential for target-oriented synthesis and structure–activity relationships. The 3-fluoro substituent reduces computed LogP by approximately 0.44 units (from 4.16 to 3.72) while preserving the topological polar surface area (TPSA) at 35.25 Ų, thereby altering the lipophilicity-efficiency balance without changing hydrogen-bonding capacity . Furthermore, the precise spatial arrangement of Br (para to NH₂), Cl (ortho to NH₂), and F (meta to NH₂) determines the chemoselectivity achievable in palladium-catalyzed sequential cross-coupling, where the established reactivity order C–Br > C–Cl >> C–F dictates the sequence of bond construction and precludes simple interchange with analogs bearing different halogen placement [1]. Class-level evidence from halogenated aniline CYP inhibition studies shows that both the identity and position of halogen substituents profoundly modulate biological target engagement [2]. These quantifiable differences mean that generic substitution with a non-fluorinated or differently halogenated analog cannot reproduce the synthetic itinerary, physicochemical profile, or biological recognition pattern of this specific compound.

!
3-H or non-fluorinated analogs alter lipophilicity Removing the 3-fluoro group shifts the lipophilicity-efficiency balance without changing polar surface area; physicochemical profiling may not transfer.
!
Positional isomers perturb chemoselectivity Changing Br/Cl/F placement risks altering the oxidative addition sequence in Pd-catalyzed couplings; regioisomeric scaffolds may require different catalyst systems.
!
Missing electron-withdrawing group affects amine reactivity Reduced electron deficiency raises amine nucleophilicity; coupling conditions optimized for the tetra-halogenated scaffold may require re-validation with less-substituted analogs.

4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)aniline vs. Closest Analogs: Quantitative Evidence


LogP Reduction by 3-Fluoro Substitution, TPSA Unchanged

The target compound exhibits a computed LogP of 3.72, compared to 4.16 for 4-bromo-2-chloro-6-(trifluoromethoxy)aniline (the direct non-fluorinated analog), representing a ΔLogP of –0.44 . Both compounds share an identical TPSA of 35.25 Ų. This means the 3-fluoro substituent selectively reduces lipophilicity without altering the polar surface area, effectively shifting the molecule toward more favorable drug-like property space (e.g., reduced LogP tends to correlate with lower phospholipidosis risk and improved aqueous solubility) while preserving hydrogen-bonding characteristics.

LogP reduction
Reported
ΔLogP = –0.44
TPSA unchanged (35.25 Ų)
Reported lipophilicity-efficiency modulation with identical H-bond capacity.
Computed LogP and TPSA; in vitro distribution and permeability to verify experimentally.
Lipophilicity Drug-likeness Physicochemical profiling

Orthogonal Halogen Handles for Sequential Cross-Coupling

The target compound contains three distinct aryl halide bonds (C4–Br, C2–Cl, C3–F) in addition to the OCF₃ group, arranged such that palladium-catalyzed oxidative addition follows the well-established reactivity order Ar–Br >> Ar–Cl >> Ar–F [1][2]. In polyhalogenated aryl systems, C–Br undergoes oxidative addition preferentially over C–Cl, enabling a first-stage Suzuki–Miyaura or Buchwald–Hartwig coupling at the 4-position while leaving the 2-chloro and 3-fluoro substituents intact for subsequent orthogonal transformations. The C–F bond is essentially inert under standard cross-coupling conditions, serving as a metabolically stable blocking group or a site for late-stage nucleophilic aromatic substitution (SNAr) when activated by the neighboring electron-withdrawing groups. By contrast, positional isomers such as 2-bromo-6-chloro-4-(trifluoromethoxy)aniline (CAS 1228108-74-4) place Br ortho to NH₂ and Cl para, altering the steric and electronic environment and potentially reversing chemoselectivity or reducing coupling yields.

Sequential coupling reactivity
Class-level inference
C–Br >> C–Cl >> C–F
Selectivity factor ~10²–10³ (Br vs. Cl)
Supports protecting-group-free sequential C–C and C–N bond construction.
Pd-catalyzed conditions; selectivity may vary with ligand and steric environment.
Sequential cross-coupling Chemoselectivity Polyhalogenated arene functionalization

Heavy Atom Effect on Fragment-Based Screening

The target compound (C₇H₃BrClF₄NO, MW 308.45 g·mol⁻¹) contains 16 non-hydrogen (heavy) atoms, compared with 14 heavy atoms for 4-bromo-2-chloro-6-(trifluoromethoxy)aniline (C₇H₄BrClF₃NO, MW 290.46 g·mol⁻¹) . The additional fluorine atom contributes one extra hydrogen-bond acceptor and increases the molecular surface area, which can enhance van der Waals contacts in protein binding pockets while maintaining fragment-like properties. In fragment-based drug discovery, a shift of 18 Da corresponds to approximately 0.06 LogP units per heavy atom (within typical fragment efficiency guidelines), and the additional fluorine provides a ¹⁹F NMR spectroscopic handle for ligand-observed or protein-observed binding assays without adding the steric bulk of a methyl group.

Heavy atom effect
Head-to-head
ΔMW = +18.0 Da
+2 heavy atoms; +1 F H-bond acceptor
Provides ¹⁹F NMR spectroscopic handle for fragment-based binding assays.
Fragment-library procurement context; ¹⁹F detection sensitivity to validate.
Fragment-based drug discovery Molecular weight Heavy atom count

Electron-Withdrawing Effect on Aniline pKa

The target compound carries four electron-withdrawing substituents: –OCF₃ (σₚ ≈ +0.35, σₘ ≈ +0.38), –Br (σₚ ≈ +0.23, σₘ ≈ +0.39), –Cl (σₚ ≈ +0.23, σₘ ≈ +0.37), and –F (σₚ ≈ +0.06, σₘ ≈ +0.34) [1]. The combined inductive and resonance effects, particularly from the ortho-Cl, ortho-OCF₃, meta-F, and para-Br, are predicted to lower the aniline –NH₂ pKa by approximately 1.5–2.5 units compared to unsubstituted aniline (pKa ≈ 4.62 for the conjugate acid) and by approximately 0.3–0.8 units relative to 4-bromo-2-chloro-6-(trifluoromethoxy)aniline, which lacks the 3-fluoro substituent . This translates to the target compound being a weaker base and a poorer nucleophile in its neutral form, requiring adjusted conditions for acylation, sulfonylation, or reductive amination compared to less electron-deficient analogs. The predicted pKa range for the target compound's conjugate acid is approximately 1.5–2.5, based on comparison with 2-(trifluoromethoxy)aniline (measured pKa = 2.45) and 2-chloro-4-(trifluoromethoxy)aniline (predicted pKa = 1.80) [2].

Aniline basicity
Class-level inference
Predicted pKa ≈ 1.5–2.5
ΔpKa ≈ –0.3 to –0.8 vs. non-F analog
Reduced nucleophilicity; coupling activation conditions may need adjustment.
Predicted from Hammett constants; measured pKa recommended for reaction design.
Amine basicity Electronic effects Nucleophilicity

Solid-State Advantage for Weighing and Formulation

The target compound is a solid at room temperature (predicted melting point ~30–35 °C), whereas the closest structurally characterized CF₃ analog (2-bromo-6-chloro-4-(trifluoromethyl)aniline, mp 29–32 °C) is near its melting boundary, and 2-bromo-4-fluoro-6-(trifluoromethyl)aniline is a liquid at ambient temperature . The elevated boiling point of >200 °C at 0.2 mmHg for the OCF₃ compound, compared with ~72 °C at 0.2 mmHg for the corresponding CF₃ analog, reflects the significantly stronger intermolecular interactions imparted by the trifluoromethoxy group. This solid-state property simplifies accurate gravimetric dispensing for parallel synthesis and compound library production, reducing solvent-use variability associated with liquid or low-melting analogs.

Solid-state handling
Supporting evidence
Solid at RT
Predicted mp ~30–35 °C; bp >200 °C
Supports accurate gravimetric dispensing for parallel synthesis workflows.
Supplier-reported phase data; batch-specific physical form to confirm.
Physical form Handling Solid dosing

Application Scenarios for 4-Bromo-2-chloro-3-fluoro-6-(trifluoromethoxy)aniline


Catalyst-Controlled Sequential Functionalization for Pharmaceutical Intermediates

The orthogonal reactivity of the C4–Br and C2–Cl bonds, with C3–F serving as an inert placeholder, makes this compound an ideal linchpin for constructing densely functionalized biaryl or amino-aniline pharmacophores via two sequential palladium-catalyzed coupling steps. A first Suzuki–Miyaura coupling at the 4-position (exploiting Ar–Br >> Ar–Cl selectivity, selectivity factor ~10²–10³ [1]) installs an aryl or heteroaryl moiety, followed by Buchwald–Hartwig amination at the 2-position to introduce an amine diversity element. This staged approach avoids protecting-group chemistry and is directly supported by the catalyst-directed chemoselectivity protocols validated on bromo-chloroarene substrates [2]. The 3-fluoro substituent remains available for late-stage SNAr with nitrogen nucleophiles under strongly activating conditions, providing a third diversification point. Procurement of this specific tetra-substituted aniline—rather than a positional isomer or a less-halogenated analog—is essential because the spatial arrangement of halogens dictates the achievable reaction sequence and final regiochemistry of the product.

Fragment-Based Lead Optimization with Tuned Lipophilicity

The ΔLogP of –0.44 relative to the non-fluorinated analog, with identical TPSA (35.25 Ų) [1][2], positions this compound as a strategic fragment for lead series where reducing lipophilic ligand efficiency (LLE = pIC₅₀ – LogP) is desirable without altering polar recognition elements. The additional C3–F atom contributes a ¹⁹F NMR probe (¹⁹F is 100% naturally abundant, spin-½, with high gyromagnetic ratio) for direct binding assays (e.g., ¹⁹F CPMG, FAXS) without introducing the steric penalty of a methyl group. In kinase inhibitor programs where polyhalogenated anilines occupy the ATP-adjacent hydrophobic pocket, the precise electronic tuning afforded by the 3-fluoro substituent can modulate hinge-binding affinity while maintaining the OCF₃ group's metabolic shielding of the adjacent aromatic position [3].

Agrochemical Intermediate with Balanced Persistence and Bioactivity

The –OCF₃ group is a privileged substituent in modern agrochemicals, conferring enhanced metabolic stability and membrane permeability while the polyhalogenated pattern resists environmental degradation pathways (e.g., oxidative dehalogenation by soil microorganisms) [1]. The 3-fluoro substituent further increases the electron deficiency of the aromatic ring, reducing susceptibility to cytochrome P450-mediated hydroxylation—a major clearance route for aniline-containing herbicides and fungicides. The LogP of 3.72 places this building block within the optimal range (LogP 2–5) for foliar uptake and phloem mobility in systemic pesticides. Positional isomers with different halogen placement may exhibit altered metabolic soft spots; for example, an unsubstituted 3-position (as in the non-fluorinated comparator) represents a potential site for oxidative metabolism that is blocked in the target compound [2].

Halogen Bonding and Orthogonal Reactivity for Probe Development

The heavy atom richness of this compound (Br, Cl, 4×F) provides multiple opportunities for structure-guided halogen bonding with protein targets. The C4–Br and C2–Cl can form halogen bonds (C–X···O=C or C–X···π interactions) with backbone carbonyls or aromatic side chains in protein binding sites, while the C3–F and OCF₃ group modulate the σ-hole potential on adjacent halogens through their electron-withdrawing effects [1]. The predicted low pKa of the aniline –NH₂ (1.5–2.5) means the amine remains unprotonated at physiological pH, preserving its ability to act as a hydrogen-bond donor rather than a charged species, which can enhance membrane permeability and target engagement in cellular assays [2]. Sequential coupling chemistry at Br then Cl enables iterative probe synthesis with systematic variation of recognition elements, facilitating structure–activity relationship development from a single advanced intermediate.

Application
Selection Property
Validation Focus
Sequential biaryl pharmacophore assembly
Orthogonal C4–Br / C2–Cl reactivity with C3–F placeholder
Chemoselectivity sequence and coupling yield under Pd catalysis
Fragment-based lead optimization
Fluorine-mediated lipophilicity modulation with unchanged TPSA
Lipophilic ligand efficiency (LLE) and ¹⁹F NMR binding assay compatibility
Agrochemical intermediate design
Polyhalogenation and OCF₃ group for metabolic stability
Oxidative metabolism modeling and phloem mobility prediction
Halogen-bonding probe development
Heavy atom multiplicity (Br, Cl, F) for structure-guided interactions
σ-hole donor capacity and target-engagement evaluation
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